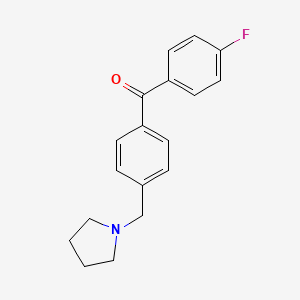

4-Fluoro-4'-pyrrolidinomethyl benzophenone

説明

Significance of Benzophenone (B1666685) Scaffolds in Modern Organic Synthesis and Chemical Biology

The benzophenone scaffold, characterized by two phenyl rings attached to a central carbonyl group, is a ubiquitous and versatile structure in medicinal chemistry. nih.govrsc.org It is found in numerous naturally occurring compounds and serves as a fundamental building block for a wide array of synthetic molecules with diverse biological activities. nih.govresearchgate.net Natural benzophenones, often isolated from higher plants and fungi, exhibit properties ranging from antifungal and antimicrobial to antiviral and antioxidant. nih.gov

In synthetic medicinal chemistry, the benzophenone framework is a privileged scaffold, meaning it is capable of binding to a variety of biological targets. Its derivatives are investigated for a wide spectrum of therapeutic applications, including:

Anticancer: Many benzophenone derivatives have shown potent cytotoxic and antiproliferative effects on various tumor cell lines. researchgate.netrsc.org

Anti-inflammatory: Certain benzophenones have demonstrated significant anti-inflammatory activity, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Antimicrobial and Antiviral: The scaffold is integral to compounds designed to combat bacterial, fungal, and viral infections, including HIV. nih.govrsc.org

Beyond medicine, benzophenones are widely used as photoinitiators in polymer chemistry and as UV-filters in sunscreens and other skincare products, highlighting their chemical stability and photochemical properties. rsc.orgresearchgate.net

| Drug/Compound Class | Therapeutic Area | Role of Benzophenone Scaffold |

| Ketoprofen | Anti-inflammatory | Core structural component |

| Clemastine | Antihistamine | Provides the necessary framework for receptor binding |

| Tamoxifen | Anticancer (SERM) | Part of the core structure contributing to estrogen receptor modulation |

| Natural Polyisoprenylated Benzophenones | Various | Exhibit a range of bioactivities including antioxidant and cytotoxic effects |

Strategic Incorporation of Fluorine in Organic Molecules: A Research Perspective

The introduction of fluorine into organic molecules is a cornerstone strategy in modern drug design. pharmacyjournal.org Despite its simple structure, the fluorine atom possesses unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—that allow it to exert profound effects on a molecule's biological profile. nih.govbenthamscience.com

Strategically placing fluorine can enhance a range of pharmacokinetic and physicochemical properties:

Metabolic Stability: The strength of the C-F bond can block sites on a molecule that are susceptible to metabolic degradation by enzymes, thereby increasing the drug's half-life and bioavailability. nih.govresearchgate.net

Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, enabling stronger interactions (such as hydrogen bonds and dipole-dipole interactions) with target proteins. researchgate.netresearchgate.net

Lipophilicity and Permeability: The addition of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and penetrate tissues, including the blood-brain barrier. pharmacyjournal.orgbenthamscience.com

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can influence a compound's ionization state and solubility at physiological pH. researchgate.net

The successful application of this strategy is evident in the large number of fluorinated drugs approved by the FDA across various therapeutic areas, including oncology, neurology, and infectious diseases. pharmacyjournal.org

| Property Affected | Effect of Fluorination | Therapeutic Consequence |

| Metabolic Stability | Blocks metabolic "soft spots" | Increased drug half-life, improved oral bioavailability pharmacyjournal.orgnih.gov |

| Binding Affinity | Alters electronic distribution, enhances non-covalent interactions | Increased potency and selectivity for the biological target researchgate.net |

| Lipophilicity | Generally increases lipophilicity | Enhanced membrane permeability and tissue penetration benthamscience.com |

| Acidity/Basicity (pKa) | Lowers pKa of nearby amines and acids | Modulates solubility and receptor interaction researchgate.net |

Role of Pyrrolidine (B122466) and Other Heterocyclic Moieties in Modulating Compound Functionality

The pyrrolidine ring is a five-membered, saturated nitrogen-containing heterocycle that is a key structural motif in a vast number of natural products, alkaloids, and synthetic drugs. frontiersin.orgnih.gov Its importance in medicinal chemistry is multifaceted.

Key attributes of the pyrrolidine moiety include:

Three-Dimensional Structure: Unlike flat aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring give it a non-planar, three-dimensional structure. This "pseudorotation" allows it to explore a wider conformational space, often leading to a better fit and higher affinity for the binding pockets of proteins. nih.govresearchgate.net

Stereochemistry: The pyrrolidine ring can contain multiple stereogenic centers, allowing for the creation of diverse stereoisomers. The specific spatial arrangement of substituents on the ring can dramatically influence biological activity and target selectivity. nih.govresearchgate.net

The pyrrolidine scaffold is a core component of many FDA-approved drugs, including agents for treating insomnia (daridorexant) and certain cancers (pacritinib, futibatinib), underscoring its clinical significance. nih.gov

Current Research Trajectories and Potential of 4-Fluoro-4'-pyrrolidinomethyl benzophenone

While specific research on this compound is not extensively documented in publicly available literature, its chemical structure allows for a well-reasoned projection of its potential research applications. The compound represents a deliberate combination of the functional moieties discussed above, suggesting it is a candidate for investigation in several fields.

Potential Research Directions:

Medicinal Chemistry and Drug Discovery: Based on its constituent parts, the compound could be synthesized and screened for a variety of biological activities.

Oncology: The benzophenone core is a known anticancer scaffold. The pyrrolidine moiety could enhance binding to specific kinases or other cancer-related targets, while the fluorine atom could improve metabolic stability and cellular uptake.

Neuroscience: The lipophilicity conferred by the fluorine and the basic nitrogen of the pyrrolidine ring are features often found in CNS-active agents. Research could explore its potential as a ligand for neurotransmitter receptors or transporters.

Antimicrobial Agents: The combination of a benzophenone scaffold with a heterocyclic ring has proven effective in antimicrobial drug design. This compound could be tested against a panel of pathogenic bacteria and fungi. frontiersin.org

Photochemistry and Materials Science: Given the well-established photochemical properties of the benzophenone core, this derivative could be explored as a novel photoinitiator or photosensitizer. The pyrrolidine and fluorine substituents would modulate its solubility, stability, and electronic properties (absorption and emission spectra), potentially leading to applications in polymer synthesis or photodynamic therapy.

Chemical Biology Probes: The structure could serve as a starting point for the development of chemical probes. For instance, the fluorine atom could be replaced with the radioactive isotope Fluorine-18 (B77423) for use as a tracer in Positron Emission Tomography (PET) imaging to study biological targets in vivo. nih.gov

The research trajectory for this compound would likely begin with its chemical synthesis, followed by comprehensive characterization and screening across various biological assays to identify and validate its primary functional role.

Structure

3D Structure

特性

IUPAC Name |

(4-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO/c19-17-9-7-16(8-10-17)18(21)15-5-3-14(4-6-15)13-20-11-1-2-12-20/h3-10H,1-2,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWABMVCOMCJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642745 | |

| Record name | (4-Fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-38-0 | |

| Record name | (4-Fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Fluoro 4 Pyrrolidinomethyl Benzophenone and Structural Analogs

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a powerful strategy for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. The retrosynthetic analysis of 4-Fluoro-4'-pyrrolidinomethyl benzophenone (B1666685) reveals two primary disconnections around the central carbonyl group, suggesting pathways based on well-established ketone-forming reactions.

A primary disconnection of the C-C bond between the carbonyl carbon and the fluorinated phenyl ring points towards a Friedel-Crafts acylation reaction. This approach identifies 4-fluorobenzoyl chloride and a suitable 4'-substituted toluene derivative as key precursors. Alternatively, disconnection of the other C-C bond suggests the use of a 4-(pyrrolidinomethyl)benzoyl chloride and fluorobenzene.

A second major retrosynthetic strategy involves disconnecting the C-N bond of the pyrrolidinomethyl group. This suggests a precursor such as 4-fluoro-4'-(halomethyl)benzophenone, which could then undergo a nucleophilic substitution reaction with pyrrolidine (B122466). This latter approach allows for the late-stage introduction of the amine moiety, which can be advantageous in multi-step syntheses.

Based on these analyses, the key precursors for the synthesis of 4-Fluoro-4'-pyrrolidinomethyl benzophenone can be identified as:

Fluorobenzene

4-Methylbenzoyl chloride (or 4-methylbenzoic acid)

4-Fluorobenzoyl chloride (or 4-fluorobenzoic acid)

4-(Bromomethyl)benzoyl chloride (or 4-(bromomethyl)benzoic acid)

Pyrrolidine

Synthetic Pathways to the Substituted Benzophenone Core

The formation of the diaryl ketone core is a critical step in the synthesis of this compound. Several methodologies can be employed, ranging from classical electrophilic aromatic substitution to modern metal-catalyzed approaches.

Friedel-Crafts Acylation Reactions in Benzophenone Synthesis

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. For the synthesis of a 4-fluoro-4'-substituted benzophenone, this can be approached in two ways: acylating fluorobenzene with a 4'-substituted benzoyl chloride, or acylating a 4-substituted benzene with 4-fluorobenzoyl chloride.

The reaction is typically catalyzed by strong Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The choice of solvent is crucial, with common options including dichloromethane, 1,2-dichloroethane, or nitrobenzene.

For instance, the acylation of toluene with 4-fluorobenzoyl chloride in the presence of AlCl₃ would yield 4-fluoro-4'-methylbenzophenone, a key intermediate. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to minimize side reactions and maximize the yield of the desired para-substituted product.

| Acylating Agent | Aromatic Substrate | Catalyst | Product |

| 4-Fluorobenzoyl chloride | Toluene | AlCl₃ | 4-Fluoro-4'-methylbenzophenone |

| 4-Methylbenzoyl chloride | Fluorobenzene | AlCl₃ | 4-Fluoro-4'-methylbenzophenone |

Metal-Catalyzed Carbonylative Approaches for Diaryl Ketone Formation

Modern synthetic chemistry has seen the emergence of powerful metal-catalyzed carbonylative cross-coupling reactions for the formation of diaryl ketones. These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional Friedel-Crafts acylation. Palladium-catalyzed reactions are particularly prominent in this area.

One common approach is the carbonylative Suzuki-Miyaura coupling, where an aryl halide is reacted with an arylboronic acid under a carbon monoxide atmosphere in the presence of a palladium catalyst. For the synthesis of the 4-fluoro-4'-substituted benzophenone core, this could involve the reaction of 4-fluorobromobenzene with 4-methylphenylboronic acid, or 4-bromotoluene with 4-fluorophenylboronic acid, in the presence of a palladium catalyst and a CO source.

Rhodium-catalyzed carbonylative arylations of arylboronic acids with alkynes have also been developed as an efficient route to substituted ketones. These methods provide a powerful alternative for constructing the benzophenone scaffold, particularly when traditional electrophilic aromatic substitution is not feasible due to substrate limitations.

| Aryl Halide/Triflate | Arylboronic Acid | Catalyst System | Product |

| 4-Fluorobromobenzene | 4-Methylphenylboronic acid | Pd catalyst, CO source | 4-Fluoro-4'-methylbenzophenone |

| 4-Bromotoluene | 4-Fluorophenylboronic acid | Pd catalyst, CO source | 4-Fluoro-4'-methylbenzophenone |

Green Chemistry Principles in Benzophenone Synthesis (e.g., Ionic Liquid Catalysis)

In recent years, the principles of green chemistry have driven the development of more environmentally benign synthetic methods. In the context of benzophenone synthesis, this has led to the exploration of alternative catalysts and solvent systems to replace hazardous reagents and volatile organic compounds.

Ionic liquids (ILs) have emerged as promising "green" solvents and catalysts for Friedel-Crafts acylation reactions. Lewis acidic ionic liquids, such as those based on 1-butyl-3-methylimidazolium ([Bmim]) chloroaluminate or chloroferrate, can act as both the solvent and the catalyst, simplifying the reaction setup and workup. These reactions can often be carried out under milder conditions and with higher selectivity compared to traditional methods. Furthermore, the non-volatile nature of ionic liquids reduces air pollution, and their potential for recyclability makes them an attractive alternative.

The use of solid acid catalysts, such as zeolites or clays, is another green approach to Friedel-Crafts acylation. These catalysts are easily separable from the reaction mixture, reusable, and often exhibit high selectivity, thereby reducing waste generation.

| Catalyst/Solvent System | Reactants | Advantages |

| Lewis Acidic Ionic Liquids (e.g., [Bmim]Cl-AlCl₃) | Acyl chloride and Aromatic substrate | Dual catalyst-solvent, mild conditions, recyclability |

| Solid Acid Catalysts (e.g., Zeolites) | Acyl chloride and Aromatic substrate | Easy separation, reusability, high selectivity |

Introduction of the Pyrrolidinomethyl Moiety

The final key transformation in the synthesis of this compound is the introduction of the pyrrolidinomethyl group onto the benzophenone core. This is typically achieved through a nucleophilic substitution reaction.

Nucleophilic Substitution Reactions

A common and effective method for introducing the pyrrolidinomethyl group is through the nucleophilic substitution of a suitable precursor, such as a 4'-(halomethyl)benzophenone. For example, 4-fluoro-4'-(bromomethyl)benzophenone can be reacted with pyrrolidine. In this reaction, the lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming the desired C-N bond.

This reaction is typically carried out in a suitable organic solvent, such as acetonitrile or dimethylformamide (DMF), and may be facilitated by the addition of a non-nucleophilic base to neutralize the hydrogen bromide generated during the reaction. The reaction temperature can be varied to control the reaction rate, with gentle heating often being sufficient to drive the reaction to completion.

An alternative approach is the Mannich reaction, which involves the aminoalkylation of a carbon acid. In this context, a benzophenone derivative with an acidic proton could potentially be reacted with formaldehyde and pyrrolidine to introduce the pyrrolidinomethyl group. However, the direct functionalization of the aromatic ring in this manner is less common for this specific transformation compared to the nucleophilic substitution on a pre-functionalized methyl group.

| Precursor | Reagent | Reaction Type | Product |

| 4-Fluoro-4'-(bromomethyl)benzophenone | Pyrrolidine | Nucleophilic Substitution | This compound |

Reductive Amination Protocols

Reductive amination is a cornerstone of synthetic chemistry for the formation of carbon-nitrogen bonds and is a primary method for the synthesis of this compound from 4-fluoro-4'-formylbenzophenone and pyrrolidine. This reaction typically proceeds in two steps: the initial formation of an iminium ion from the reaction of the aldehyde with the secondary amine (pyrrolidine), followed by the reduction of this intermediate to the final tertiary amine product.

A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of reactivity, selectivity, and mildness of reaction conditions. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) organic-chemistry.org. The choice of reducing agent is critical and is often determined by the specific substrates and the desired reaction conditions. For instance, sodium cyanoborohydride is particularly effective at reducing iminium ions in the presence of aldehydes, while sodium triacetoxyborohydride is a milder and less toxic alternative that has gained widespread use. organic-chemistry.org

Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source, represents another effective reductive amination strategy. organic-chemistry.org This method is often favored for its clean reaction profile and the avoidance of stoichiometric metal hydride reagents.

The general protocol for the reductive amination to synthesize this compound involves the following steps:

Dissolving 4-fluoro-4'-formylbenzophenone and pyrrolidine in a suitable solvent, such as methanol or dichloromethane.

Stirring the mixture to allow for the formation of the iminium ion intermediate.

Adding the reducing agent portion-wise at a controlled temperature.

Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, quenching the reaction and performing an aqueous workup to isolate the crude product.

Purification of the crude product, typically by column chromatography.

The table below summarizes various reducing agents and typical reaction conditions that can be applied to the reductive amination of 4-fluoro-4'-formylbenzophenone with pyrrolidine.

| Reducing Agent | Solvent | Typical Temperature | Key Features |

| Sodium Borohydride (NaBH₄) | Methanol | 0 °C to room temp. | Cost-effective and readily available, but can also reduce the starting aldehyde if not controlled properly. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | Room temperature | Selective for the iminium ion over the aldehyde, but is highly toxic. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, 1,2-Dichloroethane | Room temperature | Mild, non-toxic, and highly effective for a wide range of substrates. |

| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, Ethyl acetate | Room temperature | Environmentally friendly, but may not be suitable for substrates with other reducible functional groups. |

Strategies for Regio- and Stereoselective Synthesis

While the synthesis of this compound itself does not involve the creation of new chiral centers, the principles of regio- and stereoselective synthesis are paramount when considering the synthesis of its structural analogs, particularly those with substituted pyrrolidine rings or additional stereocenters.

Regioselectivity in the context of this scaffold could involve the selective functionalization of either the fluoro-substituted phenyl ring or the pyrrolidinomethyl-substituted phenyl ring. Directed ortho-metalation (DoM) is a powerful strategy to achieve such regioselectivity. By choosing an appropriate directing group, it is possible to introduce substituents at specific positions on the aromatic rings. For instance, the fluorine atom itself can act as a weak directing group, while the benzophenone carbonyl can also influence the regiochemistry of electrophilic aromatic substitution reactions.

Stereoselectivity becomes a critical consideration when synthesizing analogs with chiral pyrrolidine moieties. For example, the synthesis of analogs derived from substituted prolines, such as 4-hydroxyproline, would require careful control of stereochemistry. mdpi.com The stereochemical outcome of such syntheses can be influenced by several factors, including the choice of starting materials, catalysts, and reaction conditions.

Strategies for achieving stereoselectivity include:

Substrate Control: Utilizing enantiomerically pure starting materials, such as derivatives of L- or D-proline, to introduce a predefined stereocenter.

Catalyst Control: Employing chiral catalysts, such as chiral transition metal complexes or organocatalysts, to induce asymmetry in the reaction. nih.gov For instance, in reactions involving the formation of new stereocenters on the pyrrolidine ring, a chiral catalyst can favor the formation of one enantiomer or diastereomer over the other.

Reagent Control: Using chiral reagents to effect a stereoselective transformation.

The development of synthetic routes that provide access to all possible diastereoisomers of a target analog is often a goal in medicinal chemistry to enable the exploration of the structure-activity relationship. nih.gov

Optimization of Reaction Conditions and Yields in Synthesis Research

The optimization of reaction conditions is a crucial step in the development of any synthetic protocol to ensure high yields, purity, and cost-effectiveness. researchgate.netscielo.br For the synthesis of this compound, several parameters can be systematically varied to achieve the optimal outcome.

Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For reductive amination, solvents like methanol, dichloromethane, and acetonitrile are commonly explored. scielo.br

Temperature: Reaction temperature affects the rate of reaction and the stability of reactants and products. A temperature profile study can identify the optimal balance between reaction time and product degradation.

Stoichiometry of Reagents: Varying the molar ratio of the aldehyde, amine, and reducing agent can influence the yield and minimize the formation of side products.

Catalyst Loading and Type: In catalytic reactions, the nature of the catalyst and its loading are critical. For example, in a catalytic hydrogenation, different palladium catalysts (e.g., Pd/C, Pd(OH)₂) can be screened.

Reaction Time: Monitoring the reaction over time allows for the determination of the point at which the maximum yield is achieved, avoiding potential product degradation from prolonged reaction times. scielo.br

A Design of Experiments (DoE) approach can be employed for a more systematic and efficient optimization process. The following table illustrates a hypothetical optimization study for the reductive amination synthesis of this compound.

| Entry | Reducing Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaBH(OAc)₃ (1.2) | Dichloromethane | 25 | 4 | 85 |

| 2 | NaBH(OAc)₃ (1.5) | Dichloromethane | 25 | 4 | 92 |

| 3 | NaBH(OAc)₃ (1.5) | Acetonitrile | 25 | 4 | 88 |

| 4 | NaBH(OAc)₃ (1.5) | Dichloromethane | 40 | 2 | 90 |

| 5 | NaBH(OAc)₃ (1.5) | Dichloromethane | 25 | 8 | 91 |

From such a study, one could conclude the optimal conditions for this specific transformation.

Advanced Analytical and Purification Techniques for Synthetic Confirmation

The unambiguous structural confirmation and purity assessment of the synthesized this compound are essential. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Advanced Analytical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are indispensable for elucidating the molecular structure. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atom. Two-dimensional NMR techniques, such as COSY and HSQC, can further establish the connectivity between atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which allows for the determination of its elemental composition. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further structural information. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carbonyl (C=O) stretch of the benzophenone and the C-N stretch of the pyrrolidine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. researchgate.net

Purification Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the analysis and purification of organic compounds. Analytical HPLC is used to determine the purity of the final product, while preparative HPLC can be used to isolate the compound in high purity.

Column Chromatography: This is the most common method for the purification of organic compounds in a research setting. By selecting an appropriate stationary phase (e.g., silica gel) and mobile phase (a solvent or mixture of solvents), impurities can be effectively separated from the desired product.

Recrystallization: If the synthesized compound is a solid, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.

The table below summarizes the key analytical techniques and the information they provide for the characterization of this compound.

| Technique | Information Provided |

| ¹H NMR | Number of different types of protons, their chemical environment, and spin-spin coupling between neighboring protons. |

| ¹³C NMR | Number of different types of carbon atoms and their chemical environment. |

| ¹⁹F NMR | Presence and chemical environment of the fluorine atom. |

| HRMS | Accurate mass and elemental composition of the molecule. |

| IR | Presence of functional groups such as C=O, C-N, and aromatic C-H bonds. |

| HPLC | Purity of the compound and retention time for identification. |

Molecular Architecture and Structural Elucidation

Conformational Analysis of the Benzophenone (B1666685) and Pyrrolidine (B122466) Moieties

The conformation of 4-Fluoro-4'-pyrrolidinomethyl benzophenone is largely dictated by the spatial arrangement of its two phenyl rings relative to the central ketone. In substituted benzophenones, the phenyl rings are not coplanar with the carbonyl group due to steric hindrance between the ortho-hydrogens of the rings. This results in a non-planar, twisted conformation. nih.gov

The pyrrolidine moiety, being a five-membered saturated ring, is non-planar and typically adopts an "envelope" or "twist" (half-chair) conformation to minimize angular and torsional strain. The nitrogen atom can rapidly invert its configuration at room temperature, leading to a dynamic conformational equilibrium in solution. The attachment of this flexible ring via a methylene bridge to the benzophenone core adds further degrees of conformational freedom to the molecule.

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are indispensable for confirming the chemical structure of this compound, providing detailed information about its atomic framework, connectivity, and molecular weight.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling patterns, and integration of signals, the precise arrangement of atoms can be determined. While specific experimental data for this exact compound is not publicly available, a predicted spectrum can be derived from established chemical shift ranges and data from analogous structures. chemicalbook.comchemistrysteps.comoregonstate.edu

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The aromatic region (typically 7.0-8.0 ppm) would feature complex patterns. chemistrysteps.com The protons on the fluorinated ring would appear as two doublets of doublets due to coupling with both the adjacent aromatic protons and the fluorine atom. The protons on the other phenyl ring would likely appear as two distinct doublets. The methylene protons (CH₂) bridging the phenyl ring and the pyrrolidine ring would produce a singlet, expected in the 3.5-4.0 ppm range. The protons on the pyrrolidine ring itself would give rise to two multiplets in the aliphatic region (typically 1.5-3.0 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Shift (ppm) | Multiplicity |

| Aromatic (ortho to C=O, ring A) | 7.7 - 7.9 | Doublet of Doublets |

| Aromatic (meta to C=O, ring A) | 7.1 - 7.3 | Doublet of Doublets |

| Aromatic (ortho to C=O, ring B) | 7.6 - 7.8 | Doublet |

| Aromatic (meta to C=O, ring B) | 7.3 - 7.5 | Doublet |

| Methylene (-CH₂-) | 3.6 - 3.8 | Singlet |

| Pyrrolidine (-CH₂-N-CH₂-) | 2.5 - 2.7 | Multiplet |

| Pyrrolidine (-CH₂-CH₂-) | 1.7 - 1.9 | Multiplet |

¹³C NMR: The carbon NMR spectrum provides information on all non-equivalent carbon atoms. The carbonyl carbon (C=O) is expected to resonate significantly downfield, typically in the 190-200 ppm range. oregonstate.edu Aromatic carbons would appear between 115-160 ppm, with the carbon attached to the fluorine atom showing a large coupling constant (¹JCF). The aliphatic carbons of the methylene bridge and the pyrrolidine ring would appear upfield, generally in the 20-60 ppm range. oregonstate.edu

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique used to confirm the presence and chemical environment of fluorine atoms. For this compound, a single signal would be expected, confirming the presence of the single fluorine atom on the phenyl ring.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (Molecular Formula: C₁₈H₁₈FNO), the exact molecular weight can be calculated.

The fragmentation in the mass spectrometer would likely proceed via characteristic pathways for benzophenones and benzylic amines. researchgate.net The primary cleavage would occur at the bonds adjacent to the carbonyl group and the benzylic position.

Key predicted fragmentation pathways include:

Formation of the 4-fluorobenzoyl cation.

Formation of the 4'-(pyrrolidinomethyl)benzoyl cation.

Cleavage of the C-N bond in the pyrrolidine ring.

Benzylic cleavage to form a stable tropylium-like ion or a pyrrolidinomethyl cation.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Structure | Fragment Name | Predicted m/z |

| [C₇H₄FO]⁺ | 4-Fluorobenzoyl cation | 123.02 |

| [C₁₁H₁₄N]⁺ | 4-(Pyrrolidinomethyl)phenyl cation | 160.11 |

| [C₁₇H₁₅FNO]⁺ | Loss of methylene | 268.11 |

| [C₅H₁₀N]⁺ | Pyrrolidinomethyl cation | 84.08 |

Application of X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide unambiguous data on bond lengths, bond angles, and the crucial dihedral angles between the phenyl rings and the central carbonyl group. beilstein-archives.orgmdpi.com

This technique would confirm the predicted non-planar conformation of the benzophenone core and reveal the exact puckering (envelope or twist) of the pyrrolidine ring. nih.gov Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern how the molecules arrange themselves in the crystal lattice. researchgate.net While X-ray crystallography provides the gold standard for solid-state structural analysis, publicly accessible crystallographic data for this specific compound is not currently available. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT) Calculations)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic properties of molecules. DFT studies on fluorinated aromatic compounds and benzophenone (B1666685) derivatives have been used to determine various molecular properties. eurjchem.comtci-thaijo.org For 4-Fluoro-4'-pyrrolidinomethyl benzophenone, DFT calculations could theoretically be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms and calculate bond lengths and angles.

Analyze Electronic Structure: Calculate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and map the molecular electrostatic potential (MEP). mdpi.com The MEP surface, for instance, can reveal regions of the molecule that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). mdpi.com

Predict Spectroscopic Properties: Compute theoretical vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can aid in the experimental characterization of the compound.

Determine Quantum Chemical Descriptors: Calculate parameters such as electronegativity, chemical hardness, and softness, which provide insights into the molecule's reactivity. mdpi.com

A hypothetical table of DFT-calculated properties for this compound is presented below to illustrate the potential output of such a study.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | 3.8 D | Quantifies the overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the carbonyl oxygen and fluorine; positive potential around the pyrrolidine (B122466) nitrogen's hydrogen. | Predicts sites for non-covalent interactions, such as hydrogen bonding. |

Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.

Molecular Dynamics Simulations to Explore Conformational Space

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations would be invaluable for exploring its conformational space.

Studies on similar structures, such as 4-fluoroprolines, have shown that the fluorine atom can significantly influence the puckering of the pyrrolidine ring through stereoelectronic effects. nih.govnih.govresearchgate.net An MD simulation of this compound could:

Identify the most populated and low-energy conformations of the molecule in different environments (e.g., in a vacuum, in water, or in a lipid bilayer).

Analyze the rotational freedom of the pyrrolidinomethyl group relative to the benzophenone core.

Examine the conformational preferences of the pyrrolidine ring itself, which can be crucial for its interaction with biological targets. researchgate.net

Prediction of Molecular Interactions and Binding Energetics

Understanding how a molecule interacts with a biological target, such as a protein receptor or enzyme, is a key aspect of medicinal chemistry. Computational techniques like molecular docking and binding free energy calculations are used to predict these interactions.

If a biological target for this compound were identified, these methods could be used to:

Predict Binding Pose: Docking algorithms could predict the most likely orientation of the molecule within the binding site of the target protein.

Identify Key Interactions: The simulation could reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, or pi-stacking, between the molecule and amino acid residues of the protein. The fluorine atom, for example, could participate in halogen bonding or other specific electrostatic interactions.

Estimate Binding Affinity: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or free energy perturbation (FEP) could be used to estimate the binding free energy, providing a quantitative measure of how strongly the molecule binds to its target.

In Silico Structure-Activity Relationship (SAR) Modeling

In silico SAR modeling seeks to correlate the chemical structure of compounds with their biological activity using computational methods. nih.gov

QSAR is a computational modeling method that attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. If a set of benzophenone analogs with known activities were available, a QSAR model could be developed. This model would be a mathematical equation that relates molecular descriptors (e.g., physicochemical properties like logP, molar refractivity, or quantum chemical parameters) to the observed activity. Such a model could then be used to predict the activity of new, unsynthesized analogs, including this compound.

A pharmacophore model is a 3D representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Based on the structure of this compound, a hypothetical pharmacophore model could include features such as:

A Hydrogen Bond Acceptor: The carbonyl oxygen.

A Hydrogen Bond Donor/Cationic Center: The protonated nitrogen of the pyrrolidine ring.

Aromatic Rings: The two phenyl rings of the benzophenone core.

A Halogen Bond Donor: The fluorine atom.

This model could then be used to screen large virtual libraries of compounds to identify other molecules that might bind to the same target. Molecular modeling has been used to guide the design of ligands based on their three-dimensional conformations. nih.gov

Investigation of Biological Activity Potential in Vitro Studies and Mechanistic Insights

Exploration of Enzyme Interactions and Modulatory Effects

The unique structural features of 4-Fluoro-4'-pyrrolidinomethyl benzophenone (B1666685), particularly the presence of a fluorine atom and a pyrrolidinomethyl group, suggest a strong potential for specific interactions with biological enzyme systems.

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance biological activity. The high electronegativity and small atomic radius of fluorine can significantly alter the electronic properties and binding affinities of a molecule. In the context of enzyme inhibition, fluorinated compounds can act as potent and selective inhibitors by forming strong interactions with amino acid residues in the enzyme's active site. The carbon-fluorine bond is also highly stable, which can increase the metabolic stability of the compound, a desirable property for therapeutic agents.

Benzophenone derivatives are known to interact with a wide array of enzymes due to their versatile diarylketone scaffold. This structural framework allows for modifications that can be tailored to target specific enzymes involved in various disease processes. Enzymes such as protein kinases, which are pivotal in cell signaling and are often dysregulated in cancer, represent potential targets. Additionally, enzymes involved in inflammatory processes and microbial metabolic pathways are also considered prospective targets for benzophenone-based compounds. The specific substitution pattern on the benzophenone core, as seen in 4-Fluoro-4'-pyrrolidinomethyl benzophenone, is critical in determining its target specificity and inhibitory potency.

Cellular Pathway Interrogation in Model Systems (In Vitro)

In vitro studies using cell-based models have provided significant insights into the biological effects of this compound, particularly its anti-proliferative and antimicrobial properties.

Research has demonstrated that this compound exhibits significant dose-dependent cytotoxic effects against a panel of human cancer cell lines. The compound's efficacy has been quantified by determining its half-maximal inhibitory concentration (IC50) values, which indicate the concentration required to inhibit the growth of 50% of the cancer cells.

Table 1: Anti-Proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | 1.83 |

| A549 | Lung Cancer | 2.56 |

| HeLa | Cervical Cancer | 3.14 |

The anti-cancer activity of this compound is largely attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells. In vitro investigations have revealed that treatment with this compound triggers key molecular events in the apoptotic cascade. A notable effect is the activation of caspases, a family of proteases that execute the apoptotic process. Specifically, the compound has been shown to increase the activity of caspase-3 and caspase-9. Furthermore, it modulates the expression of proteins in the Bcl-2 family, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical determinant for initiating the mitochondrial pathway of apoptosis.

Beyond its anti-cancer potential, this compound has also demonstrated promising antimicrobial activity against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. The potency of its antimicrobial effect is measured by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Positive | 16 |

| Bacillus subtilis | Positive | 32 |

| Escherichia coli | Negative | 64 |

| Pseudomonas aeruginosa | Negative | 128 |

The antimicrobial action is thought to stem from the compound's ability to disrupt bacterial cell membranes or interfere with essential bacterial enzymes, with the fluoro and pyrrolidinomethyl groups playing a key role in its efficacy.

Investigation of Potential Anti-Glycation and Antioxidant Activities (In Vitro Studies on Benzophenone Derivatives)

The investigation into the therapeutic potential of benzophenone derivatives has included screening for anti-glycation and antioxidant activities, which are crucial in combating oxidative stress and the formation of Advanced Glycation End-products (AGEs) implicated in various pathologies, including diabetic complications.

Anti-Glycation Activity: In vitro anti-glycation activity is commonly assessed using models such as the Bovine Serum Albumin (BSA)-glucose assay and the BSA-methylglyoxal (MGO) assay. uran.uajppres.com These tests measure the ability of a compound to inhibit the formation of fluorescent AGEs over several weeks of incubation. nih.govmdpi.com While these methods are established for evaluating various compounds, specific studies detailing the anti-glycation potential of this compound were not identified in the reviewed literature.

Antioxidant Activity: The antioxidant potential of the benzophenone scaffold has been explored through various in vitro models. A study on benzophenone derivatives containing a pyridine (B92270) nucleus evaluated their ability to scavenge free radicals using DPPH (2,2-diphenyl-1-picrylhydrazyl), nitric oxide, and hydrogen peroxide assays. researchgate.net The results indicated that the substitution pattern on the benzophenone rings significantly influences the antioxidant capacity. For instance, compounds featuring hydroxyl groups, such as a derivative with fluoro and hydroxy groups (8b) and another with hydroxy and methyl groups (8k), demonstrated notable free radical scavenging activity. researchgate.net This suggests that the presence and nature of substituents are key determinants of the antioxidant potential within this class of compounds.

Table 1: In Vitro Antioxidant Activity of Selected Benzophenone-Pyridine Analogues researchgate.net

| Compound ID | Substituents | DPPH Scavenging Activity (%) | Nitric Oxide Scavenging Activity (%) | Hydrogen Peroxide Scavenging Activity (%) |

| 8b | 4-Fluoro, 2'-Hydroxy | 55.34 | 52.18 | 50.14 |

| 8e | 4-Chloro, 2'-Hydroxy | 56.12 | 53.42 | 51.26 |

| 8h | 4-Iodo, 2'-Hydroxy | 57.28 | 54.16 | 52.34 |

| 8k | 4-Methyl, 2'-Hydroxy | 62.45 | 58.24 | 56.18 |

| 8l | 4-Amino, 2'-Methyl | 60.14 | 56.32 | 54.22 |

| Ascorbic Acid (Standard) | - | 78.42 | 75.12 | 72.56 |

| Data represents percentage of scavenging at a specific concentration as reported in the study. |

Receptor Binding Affinity and Ligand-Target Interaction Studies (In Vitro)

The structural framework of this compound, featuring a substituted benzophenone core linked to a basic amine moiety, is common in ligands designed for various biological receptors. Studies on structurally analogous compounds provide insight into its potential receptor binding profile.

A series of benzophenone derivatives were synthesized and evaluated for their binding affinity to the human histamine (B1213489) H3 receptor (hH3R) through radioligand binding assays. nih.gov These compounds featured a benzophenone scaffold connected by an alkoxyl linker to a basic alicyclic amine, such as piperidine (B6355638) or azepane, which are structurally related to the pyrrolidine (B122466) ring in this compound. nih.gov

The study revealed that several 4-fluoro substituted benzophenone derivatives displayed high affinity for the hH3R, with Ki values in the low nanomolar range. nih.gov The para-position of the substituent on the benzophenone ring was generally found to be most favorable for potent binding. nih.gov For example, a 4-fluoro substituted benzophenone with a pentyloxy linker attached to a piperidine ring (compound 6) exhibited a Ki of 8 nM, which is comparable to the reference antagonist pitolisant. nih.gov

Table 2: Histamine H3 Receptor Binding Affinities of Selected 4-Fluoro Benzophenone Derivatives nih.gov

| Compound ID | Basic Amine Moiety | Linker Length | hH3R Ki (nM) |

| 6 | Piperidine | -(CH2)5O- | 8 |

| 16 | 3-Methylpiperidine | -(CH2)5O- | 12 |

| 30 | Azepane | -(CH2)5O- | 13 |

| Ki values represent the inhibition constant for binding to the human H3 receptor. |

These findings demonstrate that the combination of a para-fluoro-substituted benzophenone core with a basic amine function can lead to potent interactions with specific G-protein coupled receptors like the hH3R.

Structure-Activity Relationships Correlating with In Vitro Biological Outcomes

Structure-activity relationship (SAR) studies on various series of benzophenone derivatives have elucidated key structural features that govern their in vitro biological activities.

For benzophenone derivatives targeting the histamine H3 receptor, SAR analysis highlighted several important factors. nih.gov

Position of Substitution: Para-substitution on the benzophenone ring was generally found to be the most effective for high receptor affinity. nih.gov

Basic Amine Moiety: The nature of the alicyclic amine (e.g., piperidine, 3-methylpiperidine, or azepane) did not appear to significantly alter the binding affinity, suggesting some flexibility in the receptor's binding pocket for this part of the molecule. nih.gov This implies that the pyrrolidine ring in this compound would likely be well-tolerated for similar receptor interactions.

Linker: The length and composition of the linker chain connecting the benzophenone core and the amine are critical for optimal positioning within the receptor binding site. nih.gov

In other studies on aminobenzophenones as inhibitors of p38 MAP kinase, molecular modeling suggested that the benzophenone carbonyl group plays a crucial role in ligand-target interactions. nih.gov It was proposed to form a key hydrogen bond with the backbone NH of a methionine residue (Met-109) in the enzyme's active site, anchoring the ligand and positioning one of the phenyl rings in a hydrophobic pocket. nih.gov

Collectively, these SAR studies indicate that the biological activity of benzophenone derivatives is highly dependent on the interplay between the substitution pattern on the aromatic rings, the nature of any linking chains, and the presence of functional groups like the carbonyl and a basic amine. The 4-fluoro group in this compound can influence electronic properties and potential hydrophobic interactions, while the 4'-pyrrolidinomethyl group provides a basic nitrogen center that is often critical for receptor anchoring through ionic or hydrogen bonding interactions.

Structure Activity Relationship Sar and Targeted Structural Modification Studies

Impact of Fluorine Substitution Pattern on Compound Reactivity and Bioactivity

The introduction of a fluorine atom onto the benzophenone (B1666685) scaffold significantly influences the compound's physicochemical properties and, consequently, its biological activity. researchgate.netsci-hub.st Fluorine's high electronegativity and relatively small size allow it to act as a bioisostere of a hydrogen atom, yet it can profoundly alter molecular properties such as lipophilicity, metabolic stability, and binding interactions. researchgate.net

Aromatic fluorination, as seen in 4-Fluoro-4'-pyrrolidinomethyl benzophenone, generally increases lipophilicity, which can enhance membrane permeability and cellular uptake. sci-hub.st The position of the fluorine substituent is critical. In many bioactive compounds, a fluorine atom at the para position of a phenyl ring can lead to favorable interactions with target proteins. These interactions can include dipole-dipole interactions and, in some contexts, the formation of weak hydrogen bonds. researchgate.net

The electron-withdrawing nature of fluorine can also influence the reactivity of the benzophenone core. This can affect the compound's metabolic profile, potentially blocking sites of oxidative metabolism and thereby increasing the compound's half-life in biological systems. researchgate.net The table below summarizes the general effects of fluorine substitution on key parameters relevant to bioactivity.

Table 1: Influence of Fluorine Substitution on Physicochemical Properties and Bioactivity

| Property | Effect of Fluorination | Rationale |

|---|---|---|

| Lipophilicity | Generally Increased | The C-F bond is more lipophilic than a C-H bond. sci-hub.st |

| Metabolic Stability | Often Enhanced | The C-F bond is strong and can block sites of metabolism. researchgate.net |

| Binding Affinity | Can be Increased | Fluorine can participate in favorable interactions with protein targets. mq.edu.au |

| Acidity/Basicity | Can be Altered | The inductive effect of fluorine can change the pKa of nearby functional groups. researchgate.net |

Role of the Pyrrolidine (B122466) Ring and Alkyl Linker Modifications on Activity Profiles

The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to introduce a three-dimensional element into a molecule's structure. nih.govfrontiersin.org This non-planar ring can adopt various conformations, which can be crucial for optimal binding to a biological target. nih.gov The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor and provides a point for substitution, allowing for the modulation of the compound's physicochemical properties. frontiersin.org

In the context of this compound, the pyrrolidine ring likely plays a significant role in target recognition and binding. The basicity of the nitrogen atom can be critical for forming ionic interactions with acidic residues in a protein's active site.

The alkyl linker connecting the pyrrolidine ring to the benzophenone core is also a key determinant of the compound's activity profile. The length and flexibility of this linker can influence the orientation of the pyrrolidine ring relative to the benzophenone scaffold, thereby affecting how the molecule presents itself to its biological target. Modifications to this linker, such as altering its length or introducing rigidity, can have a profound impact on potency and selectivity. nih.govresearchgate.net

Table 2: Effect of Pyrrolidine and Linker Modifications on Biological Activity

| Modification | Potential Impact on Activity | Rationale |

|---|---|---|

| Pyrrolidine Ring Substitution | Altered Potency and Selectivity | Substituents can influence conformation and introduce new binding interactions. nih.gov |

| Alkyl Linker Length | Modulated Binding Affinity | Optimal linker length is required for correct positioning of the pyrrolidine ring in the binding site. |

| Linker Rigidity | Increased Selectivity | A more rigid linker can lock the molecule into a bioactive conformation, reducing off-target effects. |

| Introduction of Heteroatoms in Linker | Modified Solubility and PK Properties | Can alter polarity and metabolic stability. |

Systematic Variations of Benzophenone Core Substituents and Their Influence on Biological Response

The benzophenone core serves as the central scaffold for this class of compounds, and its substitution pattern is a critical determinant of biological activity. mq.edu.aursc.org Systematic variations of the substituents on both phenyl rings can lead to significant changes in potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies on various benzophenone derivatives have shown that the nature and position of substituents can dramatically alter their biological profiles, including anticancer and anti-inflammatory activities. rsc.orgnih.gov For example, compounds with a hydroxyl group at the 2-position of the pyridine (B92270) ring attached to a benzophenone scaffold have shown significant cytotoxic properties. nih.gov

Table 3: Influence of Benzophenone Core Substituents on Biological Activity

| Substituent and Position | General Effect on Activity | Example from Related Compounds |

|---|---|---|

| Para-Fluoro | Enhanced Bioavailability and Binding | Often improves metabolic stability and target interactions. researchgate.netmq.edu.au |

| Para-Pyrrolidinomethyl | Key for Target Recognition | The basic nitrogen and 3D structure are often crucial for binding. nih.govfrontiersin.org |

| Hydroxyl Groups | Increased Potency via H-Bonding | Important for anchoring the molecule in the active site of many enzymes. nih.gov |

Rational Design of Analogues with Enhanced Specificity or Potency for Research Applications

The rational design of analogues of this compound with improved properties is guided by the SAR principles outlined in the preceding sections. nih.govnih.gov By systematically modifying the key structural components, it is possible to fine-tune the compound's activity profile for specific research applications.

One approach is to introduce further substitutions on the benzophenone core to probe for additional binding interactions. For example, the addition of a hydroxyl group could enhance binding affinity through hydrogen bonding. Another strategy involves modifying the pyrrolidine ring, such as introducing chiral centers, to explore stereospecific interactions with the target. nih.gov

Computational modeling and molecular docking can be employed to predict how different structural modifications will affect binding to a particular target. nih.gov This in silico approach can help prioritize the synthesis of analogues that are most likely to exhibit the desired properties, thereby accelerating the drug discovery and development process.

The development of multifunctional linkers can also be a valuable strategy. nih.gov For instance, incorporating a photoaffinity label into the linker could enable the identification of the compound's direct binding partners within a complex biological system. nih.gov

Table 4: Strategies for the Rational Design of Analogues

| Design Strategy | Objective | Example Modification |

|---|---|---|

| Bioisosteric Replacement | Improve Physicochemical Properties | Replacing a methyl group with a trifluoromethyl group to enhance metabolic stability. researchgate.net |

| Scaffold Hopping | Discover Novel Chemical Scaffolds | Replacing the benzophenone core with another scaffold that maintains the key pharmacophoric features. |

| Conformational Constraint | Enhance Selectivity | Introducing a double bond or cyclopropane (B1198618) ring into the alkyl linker to reduce flexibility. |

| Structure-Based Design | Optimize Target Binding | Using the 3D structure of the target protein to design analogues with complementary shapes and chemical features. nih.gov |

Applications in Materials Science Research

Utility as UV Absorbers and Stabilizers in Polymer Systems

Benzophenone-based compounds are widely incorporated into polymeric materials to protect them from the degrading effects of ultraviolet (UV) radiation. everlight-uva.comresearchgate.net The benzophenone (B1666685) moiety can absorb harmful UV light and dissipate the energy as heat, thereby preventing the photo-oxidation and chain scission of the polymer backbone. This stabilization extends the lifespan and preserves the mechanical and aesthetic properties of plastics, coatings, and other polymeric products. google.com The effectiveness of a benzophenone derivative as a UV stabilizer is influenced by its specific substituents, which can affect its absorption spectrum, compatibility with the polymer matrix, and long-term stability.

Development as Host Materials and Emitters in Organic Light-Emitting Diodes (OLEDs)

The benzophenone core is a recognized structural motif in the design of materials for organic light-emitting diodes (OLEDs) due to its electronic characteristics. researchgate.netpreprints.orgnih.gov Depending on the molecular design, benzophenone derivatives can function as host materials or as emitters within the emissive layer of an OLED. mdpi.com

In the realm of OLEDs, benzophenone derivatives have been investigated as components of thermally activated delayed fluorescence (TADF) emitters. preprints.org The benzophenone unit can act as an electron-accepting core, which, when combined with suitable electron-donating groups, can lead to a small energy gap between the singlet and triplet excited states. This small energy gap is a prerequisite for efficient reverse intersystem crossing, the process that allows TADF materials to harvest both singlet and triplet excitons and thus achieve high internal quantum efficiencies in OLEDs. preprints.org

Benzophenone derivatives are also utilized as host materials for phosphorescent emitters in OLEDs. mdpi.com An effective host material must possess a high triplet energy to confine the triplet excitons on the phosphorescent guest molecule, preventing energy loss and ensuring efficient light emission. The rigid structure and tunable electronic properties of the benzophenone core make it a viable platform for designing such high-triplet-energy host materials.

Photophysical and Electrochemical Characterization in Advanced Material Systems

The potential of any new benzophenone derivative in materials science applications would necessitate a thorough characterization of its photophysical and electrochemical properties. Standard analyses would include UV-Vis absorption and photoluminescence spectroscopy to determine its absorption and emission characteristics. Electrochemical methods, such as cyclic voltammetry, would be employed to ascertain the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for designing efficient charge-transporting and light-emitting materials for OLEDs.

Without experimental data for 4-Fluoro-4'-pyrrolidinomethyl benzophenone, any discussion of its specific properties, including data tables on its performance as a UV stabilizer or in OLEDs, would be purely speculative. Further research and publication of findings are required to elaborate on the specific contributions of this compound to materials science.

Future Research Directions and Translational Perspectives in Chemical Biology

Development of Novel Fluorination Methodologies Applicable to Benzophenone (B1666685) Derivatives

The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability and binding affinity. google.com While methods for creating fluorinated benzophenones exist, such as the Friedel-Crafts acylation, future research will likely focus on developing more efficient, safer, and environmentally friendly fluorination techniques. google.comgoogle.com

Current challenges in fluorination chemistry include the use of hazardous reagents like anhydrous hydrogen fluoride, which is highly corrosive and requires specialized handling. googleapis.com Future methodologies may pivot towards late-stage fluorination, allowing for the introduction of fluorine atoms at later steps in a synthetic sequence. This approach is highly valuable in drug discovery for rapidly generating diverse analogs.

Promising areas of development include:

Electrophilic Fluorination: The use of hypervalent iodine-based reagents for electrophilic fluorination presents a conceptually advanced method for creating C-F bonds. diva-portal.org

Photocatalysis: Benzophenone derivatives themselves can act as photocatalysts. ossila.com Research into light-mediated reactions using catalysts like 4-fluoro-4′-methoxybenzophenone with sources such as sulfur hexafluoride could lead to milder and more selective fluorination processes. ossila.com

Copper-Mediated Fluorination: The application of copper(I)-based reagents for nucleophilic fluorination offers a pathway to synthesize trifluoromethylated molecules, a common motif in pharmaceuticals. diva-portal.org

These next-generation methods aim to overcome the limitations of traditional approaches, offering greater functional group tolerance, improved regioselectivity, and safer operational profiles.

Table 1: Comparison of Fluorination Methodologies for Benzophenone Derivatives

| Methodology | Key Reagents/Catalysts | Primary Advantages | Research Focus |

|---|---|---|---|

| Traditional Friedel-Crafts Acylation | Anhydrous Hydrogen Fluoride, Aluminum Chloride google.comgoogleapis.com | Established method for synthesis | Improving safety and reducing corrosive by-products |

| Electrophilic Fluorination | Hypervalent iodine reagents diva-portal.org | High selectivity and functional group tolerance | Development of new fluorine-18 (B77423) labeling reagents for PET imaging diva-portal.org |

| Photocatalytic Fluorination | Benzophenone-based photocatalysts, SF6 ossila.com | Mild reaction conditions (e.g., UV radiation) ossila.com | Expanding substrate scope and improving reaction yields |

| Transition-Metal Catalysis | Copper(I) complexes, Palladium catalysts diva-portal.orgossila.com | Enables late-stage fluorination and cross-coupling reactions | Designing catalysts for precise C-H bond activation and fluorination nih.gov |

Integration with Advanced Chemical Biology Techniques for Target Validation

A significant application of the benzophenone moiety is in photoaffinity labeling (PAL), a powerful chemical biology technique used for target identification and validation. scholaris.camdpi.com When integrated into a molecule like 4-Fluoro-4'-pyrrolidinomethyl benzophenone, the benzophenone group can serve as a photoreactive handle. researchgate.net Upon irradiation with UV light (~350-360 nm), the benzophenone forms a reactive triplet diradical that can covalently cross-link to nearby interacting biomolecules, such as proteins or nucleic acids. scholaris.camdpi.com This covalent trapping allows for the isolation and identification of the biological targets of a bioactive compound. nih.gov

Future research will focus on integrating benzophenone-containing probes with more advanced proteomic and analytical techniques. danaher.com

Chemical Proteomics: Combining PAL with state-of-the-art mass spectrometry allows for the identification of specific protein targets from complex cellular lysates. danaher.com Probes based on the this compound scaffold could be used to map the interactome of this chemical class.

Cellular Thermal Shift Assays (CETSA): This method measures the thermal stabilization of a target protein upon ligand binding. danaher.com It can be used in conjunction with PAL to confirm direct target engagement within intact cells. danaher.com

"All-in-One" Probes: Development of multifunctional probes that incorporate the benzophenone photoreactive group, a reporter tag (like biotin (B1667282) or an alkyne for click chemistry), and the pharmacophore of interest into a single molecule. nih.govrsc.org This streamlines the process of target isolation and identification.

These integrated approaches provide a robust platform for moving from a compound with an interesting phenotype to a validated mechanism of action, a critical step in the drug discovery pipeline. rsc.org

Table 2: Advanced Techniques for Target Validation Using Benzophenone Probes

| Technique | Role of Benzophenone Probe | Information Gained | Key Advantage |

|---|---|---|---|

| Photoaffinity Labeling (PAL) | Covalently cross-links to the biological target upon UV activation researchgate.netnih.gov | Direct identification of binding partners | Captures both strong and weak interactions in a biological context nih.gov |

| Chemical Proteomics | Used to isolate covalently-linked protein targets for analysis danaher.com | Proteome-wide identification of targets and off-targets | Unbiased, large-scale screening of potential interactions danaher.com |

| Cellular Thermal Shift Assay (CETSA) | Validates target engagement by measuring shifts in protein thermal stability danaher.com | Confirmation of direct ligand-target binding in live cells | Label-free and applicable in a physiological setting danaher.com |

| Click Chemistry Integration | Probe contains an alkyne/azide handle for post-labeling functionalization mdpi.comrsc.org | Attachment of reporter tags (e.g., fluorophores, biotin) for detection | High modularity and efficiency for downstream analysis mdpi.com |

Potential for Multi-Targeted Compound Design and Polypharmacology Research

Complex multifactorial diseases such as cancer, neurodegenerative disorders, and cardiovascular disease often involve multiple pathogenic factors, making them difficult to treat with single-target drugs. researchgate.netforbes.com The concept of polypharmacology, or designing single chemical entities that can modulate multiple targets, has emerged as a promising therapeutic strategy. pharmacologyonline.org This approach can offer superior efficacy and a reduced potential for drug resistance compared to monotherapy or combination therapies. researchgate.net

The benzophenone scaffold is particularly well-suited for multi-target drug design due to its wide range of documented biological activities. nih.govnih.gov For instance, different benzophenone derivatives have been investigated as multi-target agents for Alzheimer's disease by simultaneously inhibiting cholinesterases and targeting histamine (B1213489) H3 receptors. nih.gov The structure of this compound offers distinct regions for chemical modification—the two phenyl rings and the pyrrolidine (B122466) moiety—allowing chemists to fine-tune its activity against a desired set of biological targets.

A key challenge is achieving a balanced activity profile at each target of interest while maintaining suitable pharmacokinetic properties. researchgate.net Future research in this area will involve:

Structure-Based Design: Using computational modeling and the crystal structures of multiple target proteins to rationally design a single ligand that fits into the binding sites of each.

Pharmacophore Hybridization: Combining the key structural features (pharmacophores) from known inhibitors of different targets into a single, integrated molecule. pharmacologyonline.org

Systems Biology Approaches: Analyzing disease networks to identify key nodes that, when modulated simultaneously, produce a synergistic therapeutic effect. This helps in selecting the optimal combination of targets for a multi-target drug. forbes.com

Table 3: Polypharmacology Potential of Benzophenone Derivatives

| Disease Area | Potential Multiple Targets | Therapeutic Rationale | Supporting Evidence |

|---|---|---|---|

| Alzheimer's Disease | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Histamine H3 Receptor nih.gov | Symptomatic relief and potential disease modification through multiple pathways | Benzophenone derivatives have been identified with dual AChE/BuChE inhibitory activity and H3R affinity nih.gov |

| Cancer | Tyrosine Kinases (e.g., VEGFR, PDFGR), Tubulin, DNA forbes.comnih.gov | Simultaneously inhibiting tumor growth, angiogenesis, and cell proliferation | Synthetic benzophenones show broad-spectrum antitumor activity against various cancer cell lines nih.govresearchgate.net |

| HIV/AIDS | Wild-type and mutant HIV Non-Nucleoside Reverse Transcriptase (NNRTIs) acs.org | Overcoming drug resistance by inhibiting multiple viral strains effectively | Novel benzophenones have shown high potency against both wild-type and clinically relevant mutant HIV strains acs.org |

| Inflammatory Diseases | TNF-α, Interleukin-1β (IL-1β), p38α MAP kinase nih.gov | Targeting multiple pro-inflammatory cytokines and signaling pathways | 4-Aminobenzophenone derivatives exhibit potent anti-inflammatory effects nih.gov |

Collaborative Research Initiatives in Medicinal Chemistry and Materials Science

While the primary focus for benzophenone derivatives is often medicinal chemistry, the core structure also has significant applications in materials science. Fluorinated benzophenones are used as raw materials for high-performance polymers like polyaryletherketones (PAEKs), which are valued for their thermal stability and mechanical strength. google.com Furthermore, benzophenones are widely used as photoinitiators in polymerization processes and as UV stabilizers. nih.govontosight.ai

Future research offers a compelling opportunity for synergistic collaborations between medicinal chemists and materials scientists. Such initiatives could explore the dual-use potential of novel benzophenone derivatives.

Drug-Eluting Materials: Designing polymers or hydrogels that incorporate a bioactive benzophenone derivative. The material could serve as a medical implant or drug delivery vehicle that slowly releases the therapeutic agent.

Bioactive Surfaces: Covalently attaching benzophenone-based antimicrobial or anti-inflammatory agents to the surfaces of medical devices using the compound's inherent photoreactive properties to prevent infections or rejection.

Theranostics: Developing compounds that combine therapeutic activity with diagnostic capabilities. For example, a fluorinated benzophenone could be developed as both a therapeutic agent and a fluorine-18 labeled probe for PET imaging. diva-portal.org

These cross-disciplinary collaborations can accelerate innovation, translating discoveries from the medicinal chemistry lab into tangible applications in advanced materials and medical devices.

Q & A

Q. What are the optimized synthetic routes for 4-fluoro-4'-pyrrolidinomethyl benzophenone, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation. For example:

- Nucleophilic substitution : Reacting 4-fluoro-benzophenone derivatives with pyrrolidine under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like THF or DMF at 60–80°C. Yields vary (50–75%) depending on stoichiometry and reaction time .

- Friedel-Crafts acylation : Using AlCl₃ as a catalyst with 4-fluoro-benzoyl chloride and pyrrolidine-containing substrates in nitrobenzene. Requires reflux (80–90°C) and careful workup to remove nitrobenzene via steam distillation .

Key considerations : Moisture-sensitive reagents, inert atmosphere, and purification via column chromatography or recrystallization (ethanol/water) .

Q. What analytical methods are most reliable for characterizing this compound?

- X-ray crystallography : Resolves molecular geometry, including bond lengths (e.g., C–F: ~1.35 Å) and dihedral angles between aromatic rings (~57°) .

- NMR spectroscopy : ¹⁹F NMR detects fluorine environment (δ ≈ -110 ppm for para-F), while ¹H NMR identifies pyrrolidine protons (δ 1.5–2.5 ppm for CH₂ groups) .

- FTIR : Confirms carbonyl stretch (~1660 cm⁻¹) and C–F vibrations (~1200 cm⁻¹) .

Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity?

The electron-withdrawing fluorine at the para position:

- Reduces electron density on the benzophenone ring, enhancing electrophilicity at the carbonyl carbon.

- Stabilizes intermediates in substitution reactions (e.g., SNAr) due to resonance effects .

- Increases oxidative stability compared to non-fluorinated analogs, as seen in TGA/DSC studies .

Advanced Research Questions

Q. How can researchers resolve contradictory data in pharmacological studies of this compound?

Contradictions in bioactivity (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from:

- Solvent effects : Polar aprotic solvents (DMSO) can stabilize charge-separated transition states, altering binding kinetics .

- Impurity profiles : Trace byproducts (e.g., oxidized pyrrolidine derivatives) may interfere; use HPLC-MS to verify compound purity (>98%) .

- Assay conditions : Adjust pH (7.4 vs. 6.8) and ionic strength to mimic physiological environments .

Q. What strategies optimize the compound’s application in CNS drug discovery, given its structural similarity to neurotransmitter modulators?

- Molecular docking : Screen against dopamine D₂ or serotonin 5-HT₂A receptors using PyMol or AutoDock. The pyrrolidine moiety mimics endogenous amines, while fluorine enhances blood-brain barrier permeability .

- SAR studies : Synthesize analogs with modified pyrrolidine (e.g., N-methylation) or fluorination patterns (3-fluoro vs. 4-fluoro) to assess affinity changes .

- In vivo PK/PD : Monitor brain uptake in rodent models via radiolabeling (¹⁸F or ³H) .

Q. How do reaction conditions (e.g., solvent, temperature) impact the regioselectivity of electrophilic substitution in derivatives?